N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. FIIN-3 has been shown to selectively inhibit the activity of certain kinases, which are enzymes that are involved in cell signaling pathways.
Wirkmechanismus
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide selectively inhibits the activity of kinases by binding to a specific site on the kinase called the ATP-binding site. This binding prevents the kinase from functioning properly, leading to a disruption in cell signaling pathways. In cancer cells, this disruption can lead to a decrease in cell growth and an increase in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can lead to a decrease in cell growth and an increase in programmed cell death. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is its selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways. This selectivity can also reduce the potential for off-target effects. However, one limitation of this compound is its relatively low potency compared to other kinase inhibitors. This can make it more difficult to achieve the desired biological effects in experiments.
Zukünftige Richtungen
There are several future directions for research on N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide. One area of interest is the development of more potent analogs of this compound that can achieve greater inhibition of kinase activity. Another area of interest is the investigation of the potential of this compound in combination therapy with other chemotherapeutic agents. Additionally, there is potential for the use of this compound in the treatment of inflammatory diseases due to its anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively inhibit the activity of kinases such as EGFR, HER2, and HER4, which are overexpressed in many types of cancer. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-10-5-3-8-18(21)15-25-23(28)24(29)26-16-20(22-11-6-14-31-22)27-13-12-17-7-2-4-9-19(17)27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSITBMFGUIJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.